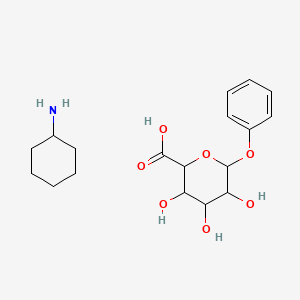![molecular formula C26H27NO3 B13725136 Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate](/img/structure/B13725136.png)
Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate typically involves multi-step organic reactions. One possible route could include:
Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with an appropriate precursor.
Introduction of the Benzyloxyphenyl Group: This step might involve the reaction of a benzyloxyphenyl derivative with an intermediate compound.
Esterification: The final step would involve the esterification of the intermediate to form the desired ester compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to speed up the reaction.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques such as distillation or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The benzylamino and benzyloxyphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the production of fragrances, flavors, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Affecting biochemical pathways.
Modulating Cellular Processes: Influencing cell signaling or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(Amino)-4-[4-(benzyloxy)phenyl]-2-butenoate: Lacks the benzyl group on the amino moiety.
Ethyl 3-(Benzylamino)-4-[4-(methoxy)phenyl]-2-butenoate: Has a methoxy group instead of a benzyloxy group.
Propriétés
Formule moléculaire |
C26H27NO3 |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
ethyl 3-(benzylamino)-4-(4-phenylmethoxyphenyl)but-2-enoate |
InChI |
InChI=1S/C26H27NO3/c1-2-29-26(28)18-24(27-19-22-9-5-3-6-10-22)17-21-13-15-25(16-14-21)30-20-23-11-7-4-8-12-23/h3-16,18,27H,2,17,19-20H2,1H3 |
Clé InChI |
ZGKSTVLIBXGASI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


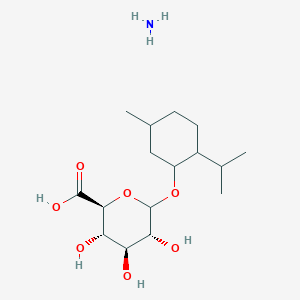
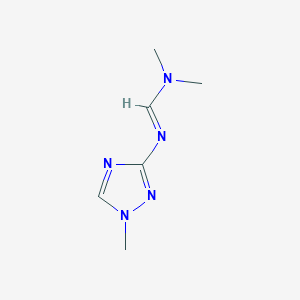

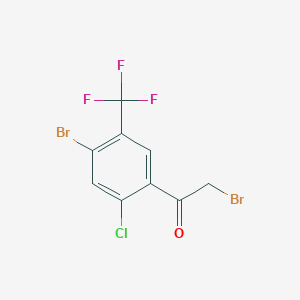
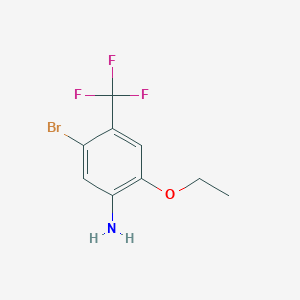
![(E)-1-cyclopropyl-3-[3-[(4-fluorophenyl)methoxy]phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B13725071.png)
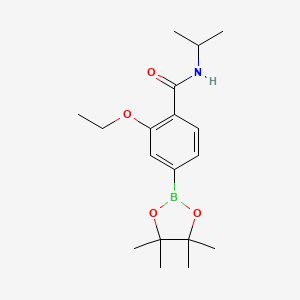


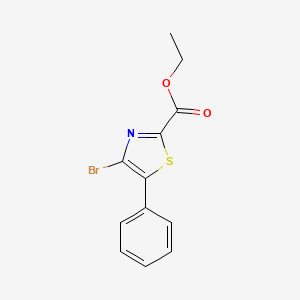
![5,6,7,8-Tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine hydrochloride](/img/structure/B13725092.png)
![(4'-Isopropyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B13725099.png)
![Methyl 5-(3-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13725109.png)
